molecular formula C22H35BN2O4 B13661764 3-(4-N-Boc-aminopiperidin-1-YL)phenylboronic acid pinacol ester

3-(4-N-Boc-aminopiperidin-1-YL)phenylboronic acid pinacol ester

Cat. No.: B13661764
M. Wt: 402.3 g/mol
InChI Key: DBFGQLWAVHRNLB-UHFFFAOYSA-N
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Description

3-(4-N-Boc-aminopiperidin-1-YL)phenylboronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely applied in the formation of carbon-carbon bonds .

Preparation Methods

The synthesis of 3-(4-N-Boc-aminopiperidin-1-YL)phenylboronic acid pinacol ester typically involves the reaction of 3-(4-aminopiperidin-1-yl)phenylboronic acid with pinacol in the presence of a base. The reaction conditions often include solvents such as tetrahydrofuran (THF) and catalysts like palladium. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-(4-N-Boc-aminopiperidin-1-YL)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-(4-N-Boc-aminopiperidin-1-YL)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the transmetalation of the boronic ester to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The molecular targets include aryl halides, and the pathways involve oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Similar compounds to 3-(4-N-Boc-aminopiperidin-1-YL)phenylboronic acid pinacol ester include:

The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions while maintaining stability under various conditions.

Properties

Molecular Formula

C22H35BN2O4

Molecular Weight

402.3 g/mol

IUPAC Name

tert-butyl N-[1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]carbamate

InChI

InChI=1S/C22H35BN2O4/c1-20(2,3)27-19(26)24-17-11-13-25(14-12-17)18-10-8-9-16(15-18)23-28-21(4,5)22(6,7)29-23/h8-10,15,17H,11-14H2,1-7H3,(H,24,26)

InChI Key

DBFGQLWAVHRNLB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3CCC(CC3)NC(=O)OC(C)(C)C

Origin of Product

United States

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